ベンゼンセレニニック無水物

概要

説明

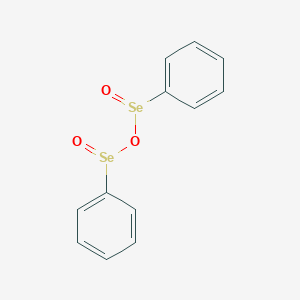

Benzeneseleninic anhydride is an organoselenium compound with the molecular formula C₁₂H₁₀O₃Se₂. It is a white to yellow crystalline solid that is used primarily as an oxidizing agent in organic synthesis. The compound is known for its ability to selectively oxidize phenols and other organic substrates under mild conditions.

科学的研究の応用

Benzeneseleninic anhydride has several applications in scientific research, including:

Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds, including quinones and other oxidized derivatives

Biological Studies: The compound is used in studies involving the oxidation of biological molecules, helping to understand oxidative stress and related biochemical pathways.

Material Science: It is employed in the preparation of advanced materials, particularly those that require selective oxidation steps.

作用機序

Target of Action

Benzeneseleninic anhydride (BSA) primarily targets benzylic hydrocarbons . These are organic compounds containing a benzene ring directly bonded to a carbon atom in a hydrocarbon side chain .

Mode of Action

BSA acts as a mild oxidant, facilitating the conversion of benzylic hydrocarbons into aldehydes or ketones . This oxidation process involves the transfer of electrons from the benzylic hydrocarbon to BSA, resulting in the formation of a more oxidized compound .

Biochemical Pathways

BSA is known to oxidize pyrocatechols (1,2-dihydroxybenzenes) to orthoquinones and hydroquinones to p-quinones in neutral or basic media . This oxidation process is part of the broader biochemical pathways involving phenols, pyrocatechols, and hydroquinones .

Result of Action

The primary result of BSA’s action is the conversion of benzylic hydrocarbons into aldehydes or ketones . In the context of biochemical pathways, the oxidation of pyrocatechols to orthoquinones and hydroquinones to p-quinones can lead to various downstream effects, including the formation of different types of phenolic compounds .

Action Environment

The action of BSA is influenced by the pH of the environment. BSA is able to oxidize pyrocatechols to orthoquinones and hydroquinones to p-quinones in neutral or basic media . This suggests that the efficacy and stability of BSA as an oxidant may be affected by the acidity or alkalinity of the environment.

準備方法

Benzeneseleninic anhydride can be synthesized through the oxidation of benzeneseleninic acid. The typical synthetic route involves the reaction of benzeneseleninic acid with a dehydrating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the anhydride. Industrial production methods are similar, often involving the use of large-scale reactors and stringent control of reaction parameters to achieve high yields and purity.

化学反応の分析

Benzeneseleninic anhydride is a versatile reagent that undergoes various types of chemical reactions, including:

Oxidation: It acts as a mild oxidant for the conversion of benzylic hydrocarbons into aldehydes or ketones. .

Common reagents and conditions used in these reactions include neutral or basic media, often with solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically quinones and other oxidized derivatives of the starting materials.

類似化合物との比較

Benzeneseleninic anhydride is unique in its ability to act as a mild and selective oxidizing agent. Similar compounds include:

Benzeneseleninic acid: This compound readily produces the anhydride and is used in similar oxidation reactions.

Methylseleninic acid: Another organoselenium compound with similar oxidizing properties.

Compared to these compounds, benzeneseleninic anhydride offers greater stability and selectivity in oxidation reactions, making it a valuable reagent in organic synthesis.

生物活性

Benzeneseleninic anhydride (BSA) is a selenium-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores the biological activity of BSA, including its synthesis, mechanisms of action, and potential applications in therapeutic contexts.

Benzeneseleninic anhydride is a derivative of benzeneseleninic acid, which has been studied for its antioxidant properties and ability to act as a biocatalyst. The compound exhibits unique reactivity due to the presence of selenium, which plays a crucial role in various biological processes.

BSA can be synthesized through the oxidation of benzeneseleninic acid or by other synthetic routes involving selenium reagents. The compound is characterized by its ability to form stable adducts with various substrates, facilitating reactions such as oxidation and epoxidation.

The biological activity of BSA is largely attributed to its redox properties, which allow it to participate in electron transfer reactions. Key mechanisms include:

- Antioxidant Activity : BSA has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .

- Cytotoxicity : Studies have demonstrated that BSA exhibits cytotoxic effects against cancer cell lines. For instance, compounds derived from BSA showed significant cytotoxicity in MCF-7 breast cancer cells with IC50 values around 16.6 µM .

- Biocatalytic Applications : BSA serves as a biocatalyst in various organic transformations, enhancing reaction rates and yields. Its ability to facilitate the oxidation of hydrazines and sulfides highlights its utility in synthetic organic chemistry .

4. Biological Activity Data

The following table summarizes key findings related to the biological activity of benzeneseleninic anhydride:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | IC50 = 16.6 µM (MCF-7 cells) | |

| Biocatalysis | Effective in oxidizing hydrazines | |

| Epoxidation | Facilitates epoxidation reactions |

5.1 Antioxidant Activity

In a study examining the antioxidant capacity of BSA, researchers found that it effectively reduced oxidative damage in cellular models exposed to hydrogen peroxide. The mechanism involved the reduction of reactive oxygen species (ROS), demonstrating BSA's potential as a protective agent against oxidative stress-related diseases .

5.2 Cytotoxic Effects on Cancer Cells

Another significant study evaluated the cytotoxic effects of BSA derivatives on various cancer cell lines, including MCF-7 and HL-60 cells. The results indicated that certain derivatives exhibited potent cytotoxicity, suggesting that BSA could be developed into therapeutic agents for cancer treatment .

5.3 Biocatalytic Applications

Research has highlighted the use of BSA as a catalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides and the epoxidation of alkenes. These reactions demonstrate BSA's versatility and efficiency as a biocatalyst, providing greener alternatives to traditional chemical processes .

6. Conclusion

Benzeneseleninic anhydride presents significant promise due to its multifaceted biological activities, including antioxidant properties, cytotoxic effects against cancer cells, and applications as a biocatalyst in organic synthesis. Ongoing research into its mechanisms and potential therapeutic uses may pave the way for novel treatments in oncology and other fields.

特性

IUPAC Name |

phenylseleninyl benzeneseleninate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPZOWOEILXXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170228 | |

| Record name | Benzeneselenic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17697-12-0 | |

| Record name | Phenylseleninyl benzeneseleninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17697-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneselenic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017697120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneselenic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(phenylseleninic) anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESELENIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M675B633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzeneseleninic anhydride exert its oxidizing effect?

A1: Benzeneseleninic anhydride functions as an electrophilic oxidant. It interacts with electron-rich functionalities in organic molecules, leading to the formation of selenium-containing intermediates. These intermediates undergo further transformations, ultimately yielding the desired oxidized products. []

Q2: What are the common functional groups targeted by benzeneseleninic anhydride?

A2: Benzeneseleninic anhydride exhibits a broad reactivity profile, effectively oxidizing a variety of functional groups. These include:

- Alcohols: Oxidized to aldehydes, ketones, or carboxylic acids depending on the reaction conditions and substrate structure. []

- Ketones: Dehydrogenated to form α,β-unsaturated ketones. [, ]

- Hydrazones, oximes, semicarbazones: Cleaved to regenerate the parent carbonyl compounds. [, ]

- Thiocarbonyls: Oxidized to their corresponding carbonyl counterparts. []

Q3: What is the molecular formula and weight of benzeneseleninic anhydride?

A3: The molecular formula of benzeneseleninic anhydride is (C6H5SeO)2O, and its molecular weight is 381.12 g/mol.

Q4: Are there any characteristic spectroscopic features of benzeneseleninic anhydride?

A4: Yes, benzeneseleninic anhydride displays distinct spectroscopic features:

Q5: What solvents are commonly used for reactions involving benzeneseleninic anhydride?

A5: Benzeneseleninic anhydride is typically employed in aprotic solvents like:

Q6: Is benzeneseleninic anhydride stable under ambient conditions?

A6: Benzeneseleninic anhydride is sensitive to moisture and should be stored under anhydrous conditions. Exposure to moisture leads to hydrolysis, forming benzeneseleninic acid.

Q7: Can benzeneseleninic anhydride be used catalytically?

A7: Yes, benzeneseleninic anhydride can be employed catalytically in conjunction with a co-oxidant like tert-butyl hydroperoxide or iodylbenzene. The co-oxidant regenerates the active benzeneseleninic anhydride from the reduced selenium species formed during the reaction. []

Q8: What are some notable applications of benzeneseleninic anhydride in synthesis?

A8: Benzeneseleninic anhydride has found widespread use in synthesizing various natural products and pharmaceuticals. Some noteworthy examples include:

- Steroid Synthesis: Dehydrogenation of steroidal ketones to their corresponding enones, a crucial transformation in steroid chemistry. [, ]

- Tetracycline Synthesis: Oxidation of phenols to ortho-hydroxy-dienones, key intermediates in the synthesis of tetracycline antibiotics. []

- Ergot Alkaloid Synthesis: Dehydrogenation of indolines to indoles, an essential step in the total synthesis of ergot alkaloids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。